molecular formula C12H16F3N5 B11744003 [(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11744003
M. Wt: 287.28 g/mol
InChI Key: CKSOJKGMASNXOK-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated reactors and advanced purification techniques like chromatography can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect, such as reduced inflammation or cell proliferation.

Comparison with Similar Compounds

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with different substituents, leading to varied chemical and biological properties.

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: Shares the trifluoromethyl group but lacks the additional pyrazole ring, resulting in different reactivity and applications.

The uniqueness of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its dual pyrazole rings and specific substituents, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C12H16F3N5/c1-3-20-9(4-5-17-20)7-16-8-10-6-11(12(13,14)15)18-19(10)2/h4-6,16H,3,7-8H2,1-2H3

InChI Key

CKSOJKGMASNXOK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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